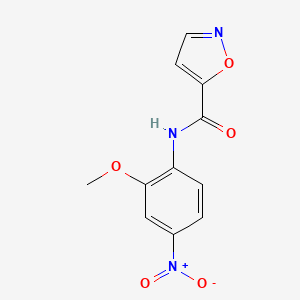

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFAARWFLBWALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide typically involves the condensation of primary nitro compounds with aldehydes or activated ketones. This reaction can lead to the formation of isoxazole derivatives through β-dinitro intermediates . The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.

Reduction: Reduction reactions can be performed using reducing agents to remove oxygen functionalities or introduce hydrogen atoms.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives, including N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide, in cancer treatment. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study:

A study assessed a series of isoxazole derivatives for their anticancer properties against Hep3B and HepG2 liver cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values demonstrating effective inhibition of cell proliferation (IC50 = 5.76 µg/ml for Hep3B) .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 5.76 | Induction of apoptosis |

| Other Derivative A | HepG2 | 34.64 | Cell cycle arrest |

| Other Derivative B | CT-26 | 2.5 | Cytotoxicity |

Antileishmanial Activity

The antileishmanial properties of isoxazole derivatives have been explored extensively, particularly against Leishmania donovani. Compounds with nitro groups have been noted for their enhanced activity due to their ability to generate reactive nitrogen species that induce oxidative stress in parasites.

Case Study:

In vitro assays demonstrated that several isoxazole derivatives, including those similar to this compound, exhibited potent antileishmanial activity with IC50 values ranging from 0.34 µM to 2.72 µM against the promastigote stage .

Table 2: Antileishmanial Activity of Isoxazole Derivatives

| Compound | Stage | IC50 (µM) | Comparison to Miltefosine |

|---|---|---|---|

| This compound | Promastigote | 1.5 | Better |

| Other Derivative C | Amastigote | 4.53 | Similar |

| Other Derivative D | Promastigote | 8.16 | Worse |

Anti-inflammatory Properties

Isoxazole derivatives have also been studied for their anti-inflammatory effects. The structural characteristics of these compounds allow them to modulate inflammatory pathways effectively.

Case Study:

In a recent investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro, showing a significant reduction in TNF-alpha and IL-6 levels .

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has garnered attention due to their ability to scavenge free radicals and reduce oxidative stress.

Case Study:

Research on the antioxidant properties of related compounds indicated that this compound demonstrated substantial antioxidant activity both in vitro and in vivo, suggesting potential applications in oxidative stress-related disorders .

Table 3: Antioxidant Activity Assessment

| Compound | Test System | Result |

|---|---|---|

| This compound | In vitro | Significant scavenging activity |

| Other Compound E | In vivo | Reduced oxidative markers |

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Key Insights :

- Electron-withdrawing groups (NO₂, Cl, CF₃) enhance electrophilicity and may improve binding to biological targets (e.g., enzymes) .

- Methoxy groups (OCH₃) increase polarity and solubility compared to hydrophobic substituents like CF₃ or Cl .

Physicochemical and Crystallographic Properties

Crystallography : The nitro and amide groups in N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide are coplanar, stabilizing the molecule via intra-molecular hydrogen bonds . Similar conformational rigidity is expected in the target compound, though the methoxy group may introduce slight torsional strain.

Biological Activity

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

This compound (CAS No: 941994-02-1) is characterized by its isoxazole ring and a carboxamide functional group, which contribute to its biological properties. The synthesis typically involves multi-step processes that include the formation of the isoxazole ring followed by the introduction of the nitrophenyl and methoxy substituents.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, a series of synthesized isoxazole–carboxamide derivatives showed potent activities against various cancer cell lines, including B16F1 (melanoma), Colo205 (colorectal), and HepG2 (hepatocellular carcinoma). Specifically, compounds exhibited IC50 values ranging from 7.55 µM to as low as 0.039 µM when formulated as nanoemulgels, suggesting enhanced efficacy through improved bioavailability .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2e | B16F1 | 0.039 |

| 2a | Colo205 | 40.85 |

| 2e | HepG2 | 0.079 |

Antifibrotic Activity

The antifibrotic effects of this compound were also explored, revealing superior activity compared to standard treatments like 5-fluorouracil (5-FU). At a concentration of 1 µM, the compound demonstrated significantly higher cell viability in LX-2 cells, indicating its potential as a therapeutic agent for fibrotic diseases .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It is hypothesized that the compound inhibits key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in malignant cells. The presence of nitro and methoxy groups may enhance its binding affinity to these targets, though further studies are required to elucidate the exact pathways involved.

Comparative Studies

Comparative studies with other isoxazole derivatives indicate that this compound possesses unique properties that enhance its biological activity. For example, similar compounds have shown varying degrees of efficacy against different cancer types but often require higher concentrations to achieve comparable effects .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Melanoma Treatment : A study demonstrated that when administered in a nanoemulgel form, this compound significantly inhibited tumor growth in B16F1 melanoma models.

- Hepatocellular Carcinoma : In vitro assays showed marked cytotoxicity against HepG2 cells, with potential for further development into therapeutic agents.

- Fibrosis Models : The compound outperformed traditional antifibrotic agents in cellular viability assays, suggesting a promising avenue for treating fibrotic conditions.

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling an isoxazole-5-carboxylic acid derivative with a substituted aniline precursor (e.g., 2-methoxy-4-nitroaniline). Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to activate the carboxylic acid group .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity and yield .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating, improving yield to ~70% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene ensures high purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the isoxazole ring (δ ~6.5–7.0 ppm for isoxazole protons) and nitro/methoxy substituents (δ ~8.0–8.5 ppm for aromatic protons) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating planar geometry of the nitro-phenyl and isoxazole moieties .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Dose-response profiling : Compare IC₅₀ values across assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) .

- Target-specific assays : Use kinase inhibition panels or enzyme-linked assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

- Structural analogs : Benchmark against derivatives (e.g., trifluoromethyl or thiadiazole variants) to assess substituent effects on bioactivity .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

- Molecular docking : Model interactions with proteins (e.g., PARP or tubulin) using AutoDock Vina; prioritize residues within 3.5 Å of the nitro group .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- Metabolomics : LC-MS/MS profiling identifies downstream metabolic perturbations (e.g., ROS levels or ATP depletion) .

Basic: How does the electronic nature of the nitro and methoxy groups influence reactivity?

Answer:

- Nitro group : Strong electron-withdrawing effect increases electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) .

- Methoxy group : Electron-donating resonance stabilizes the ring but may reduce solubility in polar solvents .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

- Co-crystallization : Use small-molecule additives (e.g., polyethylene glycol) to stabilize crystal packing .

- Temperature gradients : Slow cooling (0.1°C/min) from saturated toluene solutions yields diffraction-quality crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl⋯O contacts <3.1 Å) driving lattice stability .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C; nitro groups are prone to photodegradation .

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .

- Hazard mitigation : PPE (nitrile gloves, respirators) required due to potential mutagenicity of nitroaromatics .

Advanced: How can researchers design derivatives to enhance bioavailability without compromising activity?

Answer:

- Prodrug approaches : Introduce esterase-labile groups (e.g., acetyl) to the methoxy or nitro positions .

- LogP optimization : Replace nitro with cyano or sulfonamide groups to balance lipophilicity (target LogP 2–4) .

- Salt formation : Prepare hydrochloride salts to improve aqueous solubility .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .

- Genotoxicity : Comet assay or Ames test (with/without S9 metabolic activation) .

- Hemolytic activity : Incubate with erythrocytes; measure hemoglobin release at 540 nm .

Advanced: How can computational tools guide the design of high-affinity analogs?

Answer:

- QSAR modeling : Train models on IC₅₀ data from analogs to predict activity cliffs .

- MD simulations : GROMACS simulations (100 ns) assess binding pocket stability and ligand residence time .

- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic profiles (e.g., CYP inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.